(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid
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Overview
Description
(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by its furan ring system fused with a tetrahydrofuran ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a diol intermediate, which undergoes cyclization in the presence of an acid catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid involves its interaction with specific molecular targets. These interactions can lead to changes in enzyme activity or receptor binding, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and bicyclic structures such as:
- Furan-2-carboxylic acid
- Tetrahydrofuran-2-carboxylic acid
- 2,3-Dihydrofuran
Uniqueness
What sets (3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid apart is its specific stereochemistry and the presence of both furan and tetrahydrofuran rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
63934-43-0 |
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Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid |
InChI |
InChI=1S/C6H10O3.C2H4O2/c7-6-2-4-8-5(6)1-3-9-6;1-2(3)4/h5,7H,1-4H2;1H3,(H,3,4)/t5-,6-;/m0./s1 |
InChI Key |
PKQADOCNGUGNRC-GEMLJDPKSA-N |
Isomeric SMILES |
CC(=O)O.C1CO[C@@]2([C@H]1OCC2)O |
Canonical SMILES |
CC(=O)O.C1COC2(C1OCC2)O |
Origin of Product |
United States |
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